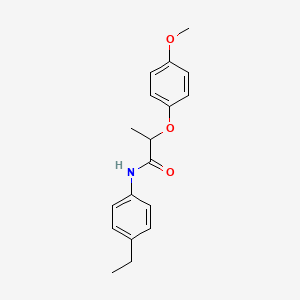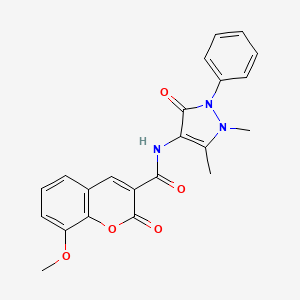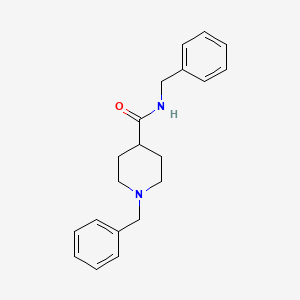
N-(4-ethylphenyl)-2-(4-methoxyphenoxy)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ethylphenyl)-2-(4-methoxyphenoxy)propanamide, also known as EPM, is a synthetic compound that has shown promising results in scientific research. This compound belongs to the class of amides and has been found to have potential applications in various fields, including agriculture, medicine, and materials science.
Mecanismo De Acción
The mechanism of action of N-(4-ethylphenyl)-2-(4-methoxyphenoxy)propanamide is not fully understood. However, it has been proposed that N-(4-ethylphenyl)-2-(4-methoxyphenoxy)propanamide acts by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. Prostaglandins are lipid mediators that play a key role in inflammation and pain. By inhibiting COX-2, N-(4-ethylphenyl)-2-(4-methoxyphenoxy)propanamide may reduce the production of prostaglandins and hence, inflammation and pain.
Biochemical and Physiological Effects
N-(4-ethylphenyl)-2-(4-methoxyphenoxy)propanamide has been shown to have anti-inflammatory and analgesic effects in animal models. In one study, N-(4-ethylphenyl)-2-(4-methoxyphenoxy)propanamide was found to reduce the levels of pro-inflammatory cytokines in the serum of rats with carrageenan-induced paw edema. In another study, N-(4-ethylphenyl)-2-(4-methoxyphenoxy)propanamide was found to reduce the number of writhing responses in mice induced by acetic acid. These findings suggest that N-(4-ethylphenyl)-2-(4-methoxyphenoxy)propanamide may have potential as an anti-inflammatory and analgesic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(4-ethylphenyl)-2-(4-methoxyphenoxy)propanamide is its ease of synthesis. N-(4-ethylphenyl)-2-(4-methoxyphenoxy)propanamide can be synthesized using simple and readily available starting materials. Another advantage of N-(4-ethylphenyl)-2-(4-methoxyphenoxy)propanamide is its potential as a building block for the synthesis of novel organic materials. However, one limitation of N-(4-ethylphenyl)-2-(4-methoxyphenoxy)propanamide is its relatively low solubility in water, which may make it difficult to use in some experimental settings.
Direcciones Futuras
There are several potential future directions for research on N-(4-ethylphenyl)-2-(4-methoxyphenoxy)propanamide. One direction is to investigate the pharmacokinetics and pharmacodynamics of N-(4-ethylphenyl)-2-(4-methoxyphenoxy)propanamide in humans. Another direction is to explore the potential of N-(4-ethylphenyl)-2-(4-methoxyphenoxy)propanamide as a building block for the synthesis of novel organic materials with unique properties. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-ethylphenyl)-2-(4-methoxyphenoxy)propanamide and its potential as an anti-inflammatory and analgesic agent.
Métodos De Síntesis
The synthesis of N-(4-ethylphenyl)-2-(4-methoxyphenoxy)propanamide involves the reaction of 4-ethylphenol and 4-methoxyphenol with 2-chloropropanoyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields N-(4-ethylphenyl)-2-(4-methoxyphenoxy)propanamide as a white solid. The purity of the compound can be improved by recrystallization from an appropriate solvent.
Aplicaciones Científicas De Investigación
N-(4-ethylphenyl)-2-(4-methoxyphenoxy)propanamide has been extensively studied for its potential applications in various fields. In agriculture, N-(4-ethylphenyl)-2-(4-methoxyphenoxy)propanamide has been found to have herbicidal activity against broadleaf weeds. In medicine, N-(4-ethylphenyl)-2-(4-methoxyphenoxy)propanamide has been investigated for its potential as an anti-inflammatory and analgesic agent. N-(4-ethylphenyl)-2-(4-methoxyphenoxy)propanamide has also been studied for its potential use in materials science, particularly as a building block for the synthesis of novel organic materials.
Propiedades
IUPAC Name |
N-(4-ethylphenyl)-2-(4-methoxyphenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-4-14-5-7-15(8-6-14)19-18(20)13(2)22-17-11-9-16(21-3)10-12-17/h5-13H,4H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLIYEVQJJRNHJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(C)OC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(N-{[(2-chlorobenzyl)thio]acetyl}ethanehydrazonoyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B5200920.png)


![6-[(4-cyclohexyl-1-piperazinyl)carbonyl]-2-cyclopropyl-1,3-benzoxazole](/img/structure/B5200930.png)
![1-[3-(2-ethoxyphenoxy)propoxy]-2,4-dimethylbenzene](/img/structure/B5200932.png)
![1-(4-chlorophenyl)-5-[4-(2-propyn-1-yloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5200940.png)
![ethyl 1-{3-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]-2-quinoxalinyl}-4-piperidinecarboxylate](/img/structure/B5200957.png)
![2-chloro-N-(1-{1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B5200962.png)
![1-[3-(3-methoxyphenoxy)propoxy]-4-methyl-2-nitrobenzene](/img/structure/B5200969.png)
![N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-2-(1-naphthyl)acetamide](/img/structure/B5200975.png)

![N,N-diethyl-4-({[(4-fluorophenyl)amino]carbonyl}amino)benzenesulfonamide](/img/structure/B5201003.png)
![ethyl (5-{[1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5201010.png)